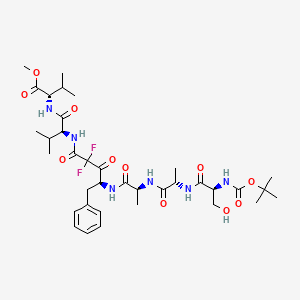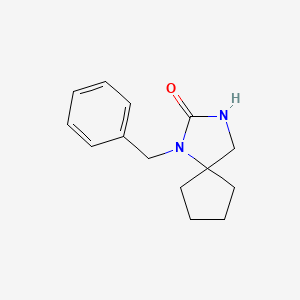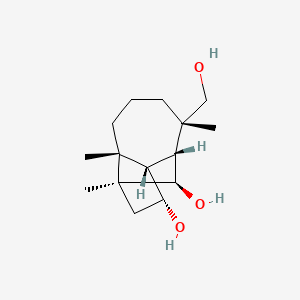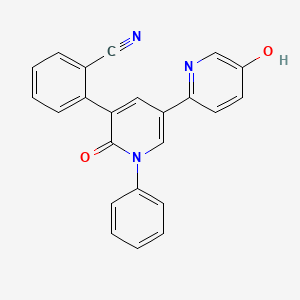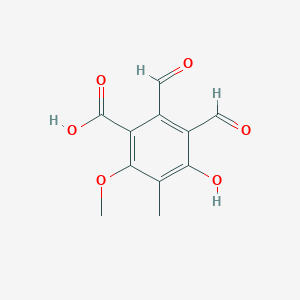
4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield. This method has been shown to be effective in synthesizing various benzofuran derivatives with high purity and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of various industrial chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. For instance, its anti-oxidative properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its versatile chemical properties.
Indole: Another heterocyclic compound with a similar structure, widely studied for its biological activities.
Uniqueness
4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6835-12-7 |
|---|---|
Formule moléculaire |
C11H10O6 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
2,3-diformyl-4-hydroxy-6-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H10O6/c1-5-9(14)7(4-13)6(3-12)8(11(15)16)10(5)17-2/h3-4,14H,1-2H3,(H,15,16) |
Clé InChI |
BUVOBRJLSGOSJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C(=O)O)C=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
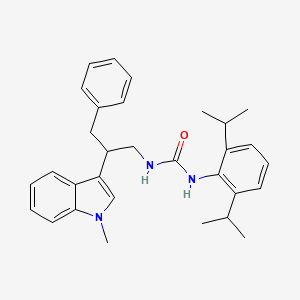


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)


